5-((2-Aminoethyl)amino)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2-Aminoethyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrimidine ring substituted with an aminoethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Aminoethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Aminoethyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
5-((2-Aminoethyl)amino)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-((2-Aminoethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Similar structure but lacks the aminoethyl group.
5-Aminouracil: Contains an amino group at the 5-position but lacks the aminoethyl substitution.
2,4-Diaminopyrimidine: Contains amino groups at the 2 and 4 positions but lacks the aminoethyl substitution.
Uniqueness
The presence of the aminoethyl group in 5-((2-Aminoethyl)amino)pyrimidine-2,4(1H,3H)-dione distinguishes it from other similar compounds. This unique substitution enhances its potential biological activity and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H10N4O2 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-(2-aminoethylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c7-1-2-8-4-3-9-6(12)10-5(4)11/h3,8H,1-2,7H2,(H2,9,10,11,12) |
InChI Key |
QSNDOVGBXAYOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NCCN |
Origin of Product |
United States |
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